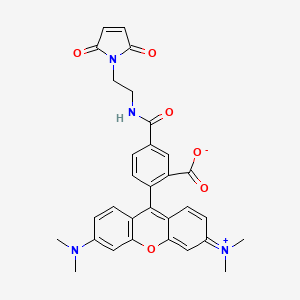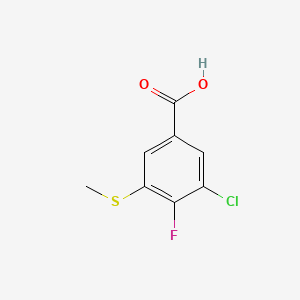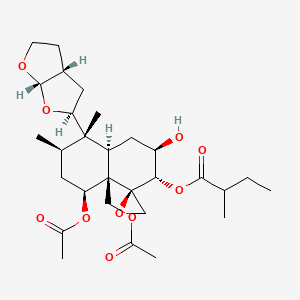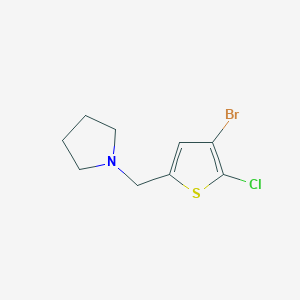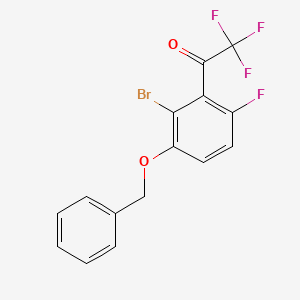
4-Bromo-2-(cyclopentyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12H13BrO3 It is a derivative of benzoic acid, where a bromine atom is substituted at the 4-position and a cyclopentyloxy group is attached at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopentyloxy)benzoic acid typically involves the bromination of 2-(cyclopentyloxy)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or carbon tetrachloride and are conducted at elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated processes ensures the efficient and cost-effective production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(cyclopentyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-azido-2-(cyclopentyloxy)benzoic acid or 4-thiocyanato-2-(cyclopentyloxy)benzoic acid.
Oxidation: Formation of 4-bromo-2-(cyclopentyloxy)quinone.
Reduction: Formation of 2-(cyclopentyloxy)benzoic acid.
Aplicaciones Científicas De Investigación
4-Bromo-2-(cyclopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentyloxy group contribute to its reactivity and binding affinity with target molecules. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar structure with a fluorine atom instead of the cyclopentyloxy group.
4-Bromo-2-chlorobenzoic acid: Similar structure with a chlorine atom instead of the cyclopentyloxy group.
4-Bromo-2-methoxybenzoic acid: Similar structure with a methoxy group instead of the cyclopentyloxy group.
Uniqueness
4-Bromo-2-(cyclopentyloxy)benzoic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H13BrO3 |
|---|---|
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
4-bromo-2-cyclopentyloxybenzoic acid |
InChI |
InChI=1S/C12H13BrO3/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
Clave InChI |
PVGLRMHRKSPLSW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=C(C=CC(=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


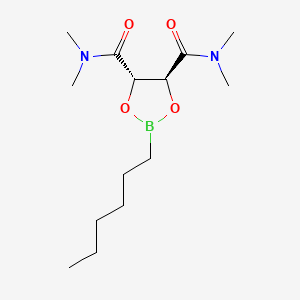
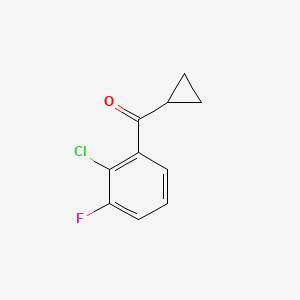
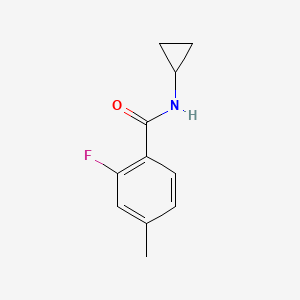
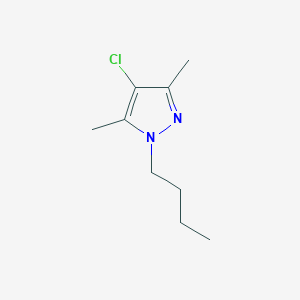
![1-[4-Aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14767109.png)
